Cas no 932488-32-9 (1-(3-chloro-4-methylphenyl)-3-{(4-methylphenyl)methylamino}-1,2-dihydropyrazin-2-one)

1-(3-chloro-4-methylphenyl)-3-{(4-methylphenyl)methylamino}-1,2-dihydropyrazin-2-one structure
932488-32-9 structure
商品名:1-(3-chloro-4-methylphenyl)-3-{(4-methylphenyl)methylamino}-1,2-dihydropyrazin-2-one
CAS番号:932488-32-9
MF:C19H18ClN3O
メガワット:339.818723201752
CID:5441629

1-(3-chloro-4-methylphenyl)-3-{(4-methylphenyl)methylamino}-1,2-dihydropyrazin-2-one 化学的及び物理的性質

名前と識別子

    • 1-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one
    • 1-(3-chloro-4-methylphenyl)-3-{(4-methylphenyl)methylamino}-1,2-dihydropyrazin-2-one
    • インチ: 1S/C19H18ClN3O/c1-13-4-7-15(8-5-13)22(3)18-19(24)23(11-10-21-18)16-9-6-14(2)17(20)12-16/h4-12H,1-3H3
    • InChIKey: GLCBIGRPUPTXJV-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(C2=CC=C(C)C(Cl)=C2)C=CN=C1N(C1=CC=C(C)C=C1)C

1-(3-chloro-4-methylphenyl)-3-{(4-methylphenyl)methylamino}-1,2-dihydropyrazin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3167-1226-1mg
1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
932488-32-9 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3167-1226-3mg
1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
932488-32-9 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3167-1226-2mg
1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
932488-32-9 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3167-1226-2μmol
1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
932488-32-9 90%+
2μl
$57.0 2023-04-27

1-(3-chloro-4-methylphenyl)-3-{(4-methylphenyl)methylamino}-1,2-dihydropyrazin-2-one 関連文献

1-(3-chloro-4-methylphenyl)-3-{(4-methylphenyl)methylamino}-1,2-dihydropyrazin-2-oneに関する追加情報

Recent Advances in the Study of 1-(3-chloro-4-methylphenyl)-3-{(4-methylphenyl)methylamino}-1,2-dihydropyrazin-2-one (CAS: 932488-32-9)

The compound 1-(3-chloro-4-methylphenyl)-3-{(4-methylphenyl)methylamino}-1,2-dihydropyrazin-2-one (CAS: 932488-32-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazinone core and substituted phenyl groups, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models.

One of the key areas of investigation has been the compound's role as a modulator of specific biological pathways. Preliminary data suggest that it may interact with certain protein targets involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of kinase activity, which could be leveraged for the development of novel anti-cancer therapies. The study highlighted its ability to suppress tumor growth in vitro and in vivo, with minimal off-target effects.

Further research has explored the pharmacokinetic and pharmacodynamic profiles of 932488-32-9. A recent pharmacokinetic study conducted by researchers at a leading pharmaceutical institute revealed that the compound has favorable bioavailability and metabolic stability, making it a viable candidate for oral administration. Additionally, its half-life and tissue distribution were found to be within the desirable range for therapeutic agents, as reported in a 2024 paper in Drug Metabolism and Disposition.

Another significant advancement is the synthesis of derivatives of 1-(3-chloro-4-methylphenyl)-3-{(4-methylphenyl)methylamino}-1,2-dihydropyrazin-2-one to enhance its therapeutic efficacy and reduce potential side effects. A team of synthetic chemists recently published a series of structurally modified analogs in Bioorganic & Medicinal Chemistry Letters, showcasing improved binding affinity and selectivity for their intended targets. These modifications have opened new avenues for structure-activity relationship (SAR) studies and further optimization.

In conclusion, the compound 932488-32-9 represents a promising scaffold for the development of next-generation therapeutics. Its diverse biological activities, coupled with its favorable pharmacokinetic properties, underscore its potential in addressing unmet medical needs. Future research should focus on advancing these findings through preclinical and clinical trials to fully realize its therapeutic benefits.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.